molecular formula C14H16N2O2S B14918305 1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14918305
M. Wt: 276.36 g/mol
InChI Key: DFHJAQOEGCFDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring with a thioxo group and a butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-butylbenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine and phenyl derivatives.

Scientific Research Applications

1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The thioxo group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-butylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • 5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Uniqueness

1-(4-butylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern and the presence of the thioxo group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The butylphenyl substituent also contributes to its unique properties, influencing its solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

1-(4-butylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C14H16N2O2S/c1-2-3-4-10-5-7-11(8-6-10)16-13(18)9-12(17)15-14(16)19/h5-8H,2-4,9H2,1H3,(H,15,17,19)

InChI Key

DFHJAQOEGCFDBV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.